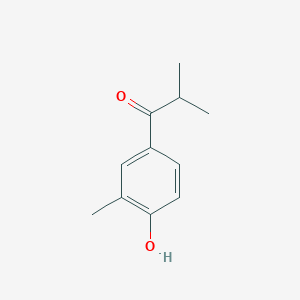

1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: 4-Hydroxy-3-methylbenzoic acid.

Reduction: 1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

4-Hydroxy-3-methylacetophenone: Shares a similar structure but lacks the additional methyl group on the propanone side chain.

4-Hydroxy-3-methylbenzoic acid: An oxidation product of the compound.

1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-ol: A reduction product of the compound.

Uniqueness: 1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one, also known as HMP , is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C12H16O2

- Molecular Weight : Approximately 192.26 g/mol

- CAS Number : 34917-91-4

The compound features a ketone functional group along with a hydroxy group on a phenyl ring, which contributes to its unique biological properties. Its moderate lipophilicity indicates good membrane permeability, enhancing its potential bioavailability in biological systems.

1. Antioxidant Properties

HMP exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for therapeutic applications in conditions associated with oxidative damage.

2. Antifungal Activity

Research has demonstrated that HMP derivatives possess antifungal properties. A study examining structure-antifungal relationships found that certain derivatives showed significant inhibition against fungal strains, indicating potential use in antifungal treatments .

3. Inhibition of Enzymatic Activity

HMP has been shown to inhibit specific metabolic pathways by interacting with key enzymes involved in various biochemical processes. For instance, it acts as an inhibitor of fructose-1,6-bisphosphate aldolase, an enzyme critical in glycolysis and gluconeogenesis . This inhibition can have implications for metabolic disorders and cancer treatment.

The biological activity of HMP can be explained through several mechanisms:

- Radical Scavenging : The hydroxy group on the phenyl ring enhances its ability to donate electrons, neutralizing free radicals.

- Enzyme Interaction : HMP's structural features allow it to fit into the active sites of certain enzymes, effectively blocking substrate access and inhibiting enzymatic reactions.

Table 1: Summary of Biological Activities of HMP

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antifungal | Inhibition of fungal growth | |

| Enzyme Inhibition | Inhibits fructose-1,6-bisphosphate aldolase |

Applications and Future Directions

Given its diverse biological activities, HMP has potential applications in:

- Pharmaceuticals : As an antioxidant and antifungal agent, it could be developed into new therapeutic agents.

- Cosmetics : Its antioxidant properties may be beneficial in formulations aimed at skin protection against oxidative stress.

Future research should focus on:

- Clinical Trials : Evaluating the efficacy and safety of HMP in human subjects.

- Mechanistic Studies : Further elucidating the specific pathways affected by HMP to better understand its therapeutic potential.

Properties

CAS No. |

73206-57-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(4-hydroxy-3-methylphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C11H14O2/c1-7(2)11(13)9-4-5-10(12)8(3)6-9/h4-7,12H,1-3H3 |

InChI Key |

XUAUEZPWGJEQKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.